molecular formula C6H10ClF2N B13472685 1,1-Difluorohex-5-yn-3-amine hydrochloride

1,1-Difluorohex-5-yn-3-amine hydrochloride

Cat. No.: B13472685
M. Wt: 169.60 g/mol
InChI Key: TZKIHZUPJKPWDO-UHFFFAOYSA-N
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Description

1,1-Difluorohex-5-yn-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClF2N It is a derivative of hex-5-yn-3-amine, where two hydrogen atoms are replaced by fluorine atoms at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorohex-5-yn-3-amine hydrochloride typically involves the fluorination of hex-5-yn-3-amine. One common method is the reaction of hex-5-yn-3-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorohex-5-yn-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield products like difluorohex-5-yn-3-one.

    Reduction: Reduction can produce hex-5-yn-3-amine or hexane derivatives.

    Substitution: Substitution reactions can result in compounds like azidohex-5-yn-3-amine or thiol-substituted derivatives.

Scientific Research Applications

1,1-Difluorohex-5-yn-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Difluorohex-5-yn-3-amine hydrochloride involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound can also participate in hydrogen bonding and van der Waals interactions, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluorohex-5-yn-3-amine hydrochloride: Similar in structure but with three fluorine atoms instead of two.

    Hex-5-yn-3-amine: The non-fluorinated parent compound.

    1,1-Difluorohexane: A fully saturated analog without the triple bond.

Uniqueness

1,1-Difluorohex-5-yn-3-amine hydrochloride is unique due to the presence of both fluorine atoms and a triple bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

1,1-difluorohex-5-yn-3-amine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c1-2-3-5(9)4-6(7)8;/h1,5-6H,3-4,9H2;1H

InChI Key

TZKIHZUPJKPWDO-UHFFFAOYSA-N

Canonical SMILES

C#CCC(CC(F)F)N.Cl

Origin of Product

United States

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